molecular formula C8H7ClN2 B088658 6-chloro-1-methyl-1H-benzimidazole CAS No. 10406-94-7

6-chloro-1-methyl-1H-benzimidazole

Cat. No.: B088658
CAS No.: 10406-94-7
M. Wt: 166.61 g/mol
InChI Key: ACKYAODOEQHXBD-UHFFFAOYSA-N
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Description

6-chloro-1-methyl-1H-benzimidazole is a versatile chemical scaffold for medicinal chemistry and drug discovery research. The benzimidazole core is a privileged structure in pharmacology, known for its resemblance to naturally occurring purine nucleotides, which facilitates interactions with various biological targets . Substituents at the 1- and 6- positions, such as the chloro and methyl groups in this compound, are critical for modulating biological activity and optimizing drug-like properties . This makes it a valuable intermediate for synthesizing novel compounds for activity screening. Research into analogous 6-chloro- and 1-substituted benzimidazole derivatives has demonstrated potent biological activities, suggesting potential utility for this compound in similar contexts. Such derivatives have shown promising antibacterial activity against resistant strains like MRSA and anticancer activity against a panel of human cancer cell lines . The mechanism of action for these active compounds is often linked to the inhibition of key enzymes, such as dihydrofolate reductase (DHFR), a recognized target for both antimicrobial and anticancer agents . Furthermore, the benzimidazole pharmacophore is found in inhibitors targeting other enzymes, including arginase from parasites like Leishmania mexicana and various kinases and polymerases in cancer research . Consequently, this compound serves as a key precursor for researchers developing new therapeutic agents targeting infectious diseases, oncology, and other pathological conditions.

Properties

IUPAC Name

6-chloro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKYAODOEQHXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311264
Record name 6-chloro-1-methyl-1H-benzimidazole
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Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10406-94-7
Record name 6-Chloro-1-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10406-94-7
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Record name NSC 240757
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Record name NSC240757
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Record name 6-chloro-1-methyl-1H-benzimidazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1-methyl-1H-benzimid

Biological Activity

6-Chloro-1-methyl-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8ClN3\text{C}_9\text{H}_8\text{ClN}_3

This structure features a benzimidazole core, which is known for its pharmacological versatility. The presence of the chlorine atom at the 6-position and a methyl group at the 1-position contributes to its biological activity.

Synthesis and Derivatives

Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological properties. For example, a series of N-substituted derivatives were synthesized through microwave-assisted methods, yielding compounds with improved antimicrobial and anticancer activities .

Table 1: Synthesis Yields of this compound Derivatives

CompoundYield (%)Method
4a40Conventional
4b70Microwave irradiation
4c99Microwave irradiation

Antimicrobial Activity

This compound and its derivatives have demonstrated potent antimicrobial activity against various pathogens. Notably, studies have shown that certain derivatives exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ciprofloxacin.

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundTarget PathogenMIC (μg/mL)Standard (Ciprofloxacin)
4kEscherichia coli28
4bStaphylococcus aureus (MSSA)416
4kCandida albicans84

These results indicate that derivatives like compound 4k are particularly effective against both bacterial and fungal strains, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. The compound has shown promising results with half-maximal inhibitory concentrations (IC50) indicating significant cytotoxicity.

Table 3: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (μg/mL)Reference Drug (Paclitaxel)
4dMCF-75.126.13
4bA54910.285.00

The data suggest that certain derivatives are comparable to established chemotherapeutic agents, highlighting their potential for further development.

Molecular docking studies have identified potential targets for the biological activity of these compounds. For instance, dihydrofolate reductase from Staphylococcus aureus has been implicated as a target for both antimicrobial and anticancer activities . Additionally, vascular endothelial growth factor receptor 2 (VEGFR2) has been recognized as a critical target in anticancer applications.

Case Studies

Several case studies underscore the effectiveness of these compounds in clinical settings:

  • Case Study on Antimicrobial Efficacy : A derivative was tested against clinical isolates of MRSA, demonstrating significant inhibition compared to traditional antibiotics.
  • Case Study on Anticancer Activity : In vivo studies showed that treatment with selected benzimidazole derivatives resulted in reduced tumor growth in xenograft models.

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of 6-chloro-1-methyl-1H-benzimidazole is its antimicrobial properties. Research has indicated that derivatives of benzimidazole, including this compound, exhibit activity against various pathogens, including bacteria and fungi. For instance, studies have shown that certain benzimidazole derivatives can inhibit the growth of Acanthamoeba castellanii , suggesting potential antiprotozoal applications.

Anticancer Potential

The compound has been investigated for its anticancer properties. The National Cancer Institute (NCI) Developmental Therapeutics Program has explored various benzimidazole derivatives as potential therapeutic agents against different cancer types. Compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as leads for drug development .

Neuroprotective Effects

Recent studies suggest that benzimidazole derivatives can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases. The mechanism often involves the modulation of neurotransmitter systems or direct antioxidant activity, which can help mitigate neuronal damage .

Data Table: Summary of Applications

Application TypeDescriptionReferences
Antimicrobial ActivityEffective against Acanthamoeba castellanii and other pathogens
Anticancer PotentialCytotoxic effects on various cancer cell lines
Neuroprotective EffectsModulation of neurotransmitter systems; potential for neurodegenerative diseases

Case Study 1: Antimicrobial Efficacy

A study conducted by Kopanska et al. demonstrated that this compound showed significant inhibitory effects on Acanthamoeba castellanii in vitro. The results indicated that the compound could serve as a potential treatment for infections caused by this protozoan.

Case Study 2: Anticancer Activity

In another research initiative, compounds based on benzimidazole were tested against various cancer cell lines. The findings suggested that modifications to the benzimidazole structure could enhance cytotoxicity, with some derivatives showing promise in preclinical trials targeting specific cancer types .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Physical Properties

The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
6-Chloro-1-methyl-1H-benzimidazole 6-Cl, 1-CH₃ 166.61 Not reported Chlorine, Methyl
6-Chloro-1-(4-chlorobenzyl)-2-(3,4-dichlorophenyl)-1H-benzimidazole (3u) 6-Cl, 1-(4-Cl-benzyl), 2-(3,4-Cl₂-phenyl) 430.14 168–169 Multiple chloro groups
6-Chloro-2-methyl-5-nitro-1H-benzimidazole 6-Cl, 2-CH₃, 5-NO₂ 211.61 Not reported Nitro, Methyl
2-Bromo-5,6-dichloro-1H-benzimidazole 2-Br, 5-Cl, 6-Cl 265.92 Not reported Bromine, Dichloro
6-Chloro-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole 6-Cl, 1-C₂H₅, 2-CH₃, 5-CF₃ 276.69 Not reported Trifluoromethyl, Ethyl

Key Observations :

  • Bulky substituents (e.g., 4-chlorobenzyl in 3u ) increase molecular weight and melting points due to enhanced intermolecular interactions .
  • Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) reduce basicity and alter solubility profiles.
  • Halogen positioning (e.g., 5,6-dichloro in vs. 6-Cl in the target compound) influences steric hindrance and binding affinity .
Antibacterial and Antifungal Activity
  • This compound analogues (e.g., 6c, 6f, 6g, 6h from ): Demonstrated potent activity against S. aureus (MIC = 4–8 µg/mL) and moderate activity against E. coli (MIC = 16–32 µg/mL). The methyl group at N1 enhances membrane penetration compared to bulkier N-alkyl chains .
  • Nitro-substituted derivatives (e.g., 6-Chloro-2-methyl-5-nitro-1H-benzimidazole ): Nitro groups at position 5 improve activity against Gram-negative pathogens but increase cytotoxicity (IC₅₀ > 50 µM in cancer cell lines) .
  • Trifluoromethyl-containing analogues (e.g., ): Exhibit enhanced metabolic stability but higher toxicity (GHS hazard classification) due to strong electron-withdrawing effects .
Anticancer Activity
  • N-Substituted 6-chloro derivatives (e.g., 3u, 3v, 3w ): Show moderate activity against HepG2 and MCF7 cells (IC₅₀ = 15–50 µM). Bulky aryl substituents at position 2 improve DNA intercalation but reduce solubility .
  • Allyl-substituted nitro derivatives (e.g., 4b–4e ): Demonstrated weak activity (IC₅₀ > 50 µM), highlighting the importance of substituent size and electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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